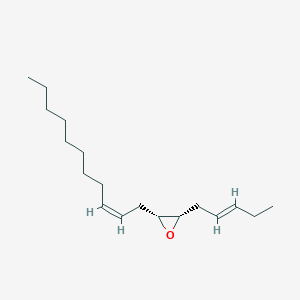
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of both (E)- and (Z)-configured alkenyl chains adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher selectivity and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane involves its high reactivity due to ring strain. The oxirane ring can be readily opened by nucleophiles, leading to the formation of more stable products. This reactivity is exploited in various chemical and biological processes, where the compound acts as an intermediate or a reactive species.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-dodec-2-en-1-yl)oxirane
- (2S,3R)-2-((E)-Hex-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane
Uniqueness
The uniqueness of (2S,3R)-2-((E)-Pent-2-en-1-yl)-3-((Z)-undec-2-en-1-yl)oxirane lies in its specific stereochemistry and the presence of both (E)- and (Z)-configured alkenyl chains
Properties
Molecular Formula |
C18H32O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(E)-pent-2-enyl]-3-[(Z)-undec-2-enyl]oxirane |
InChI |
InChI=1S/C18H32O/c1-3-5-7-8-9-10-11-12-14-16-18-17(19-18)15-13-6-4-2/h6,12-14,17-18H,3-5,7-11,15-16H2,1-2H3/b13-6+,14-12-/t17-,18+/m0/s1 |
InChI Key |
RSWYJAMVUDLFEQ-NHEWMAGESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C/CC |
Canonical SMILES |
CCCCCCCCC=CCC1C(O1)CC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
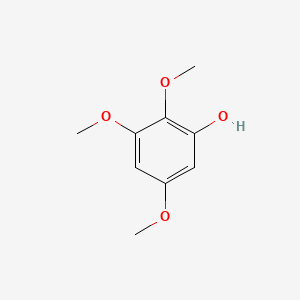
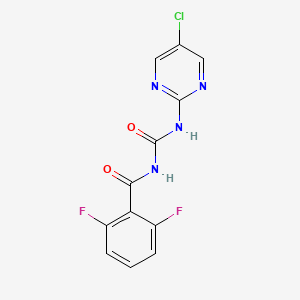

![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
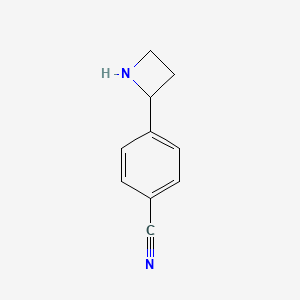
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)


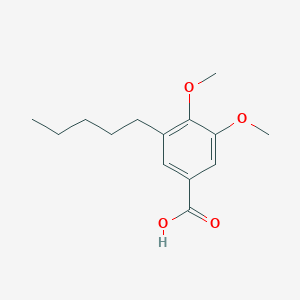
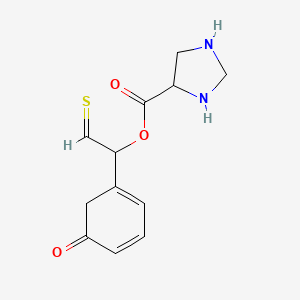


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
